molecular formula C18H35FO2 B13333075 Methyl 17-fluoroheptadecanoate

Methyl 17-fluoroheptadecanoate

Cat. No.: B13333075
M. Wt: 302.5 g/mol
InChI Key: SZAFUMRGCWIWRF-UHFFFAOYSA-N
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Description

Methyl 17-fluoroheptadecanoate: is a fluorinated fatty acid methyl ester. This compound is of interest due to its unique chemical properties imparted by the presence of a fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 17-fluoroheptadecanoate can be synthesized through the esterification of 17-fluoroheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 17-fluoroheptadecanoate can undergo oxidation reactions, typically at the ester or alkyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although the presence of fluorine generally makes the carbon-fluorine bond quite stable.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

Chemistry: Methyl 17-fluoroheptadecanoate is used as a model compound in studying the effects of fluorination on fatty acid esters. It helps in understanding the reactivity and stability of fluorinated compounds.

Biology: In biological research, this compound can be used to study the metabolism and incorporation of fluorinated fatty acids in biological systems. It serves as a probe to investigate the effects of fluorinated lipids on cell membranes and metabolic pathways.

Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development. The unique properties of fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl 17-fluoroheptadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and function. Additionally, the compound can interact with enzymes involved in fatty acid metabolism, potentially inhibiting or altering their activity.

Comparison with Similar Compounds

    Methyl heptadecanoate: A non-fluorinated analog used for comparison in studies of fluorinated fatty acids.

    Methyl 17-chloroheptadecanoate: Another halogenated analog used to study the effects of different halogens on fatty acid properties.

    Methyl 17-bromoheptadecanoate: Similar to the chloro analog, used for comparative studies.

Uniqueness: Methyl 17-fluoroheptadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological systems. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H35FO2

Molecular Weight

302.5 g/mol

IUPAC Name

methyl 17-fluoroheptadecanoate

InChI

InChI=1S/C18H35FO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI Key

SZAFUMRGCWIWRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCF

Origin of Product

United States

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